molecular formula C16H21IN4O2 B1461634 tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate CAS No. 744219-44-1

tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate

Cat. No.: B1461634
CAS No.: 744219-44-1
M. Wt: 428.27 g/mol
InChI Key: PPEIKYPYQKCFHI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate is a valuable chemical intermediate in pharmaceutical research, particularly in the development of novel anticancer agents. Its structure incorporates both an indazole core and a piperazine ring, which are privileged scaffolds found in numerous biologically active compounds . The iodine substituent at the 3-position of the indazole ring serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate diverse compound libraries for screening . The piperazine moiety is known to improve the physicochemical properties of drug molecules and can be critical for interactions with biological targets . Compounds featuring piperazine-substituted indazoles are being investigated as inhibitors of key enzymatic targets, such as PARG (Poly ADP-ribose glycohydrolase), a protein involved in DNA repair pathways . Cancer cells with deficiencies in certain DNA repair mechanisms may rely heavily on such pathways for survival, making them vulnerable to these inhibitors, a concept known as synthetic lethality . This reagent is therefore primarily used in oncology research for the synthesis of potential therapeutic molecules targeting DNA damage response, and as a key building block in medicinal chemistry programs aimed at developing targeted therapies .

Properties

IUPAC Name

tert-butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21IN4O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)11-4-5-12-13(10-11)18-19-14(12)17/h4-5,10H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEIKYPYQKCFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60658021
Record name tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744219-44-1
Record name 1,1-Dimethylethyl 4-(3-iodo-1H-indazol-6-yl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=744219-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(3-iodo-2H-indazol-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60658021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate (CAS No. 744219-44-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula of this compound is C16H21IN4O2C_{16}H_{21}IN_{4}O_{2}, with a molecular weight of 428.27 g/mol. The compound is characterized by the presence of a piperazine ring, which is commonly associated with various pharmacological activities.

PropertyValue
Molecular FormulaC16H21IN4O2
Molecular Weight428.27 g/mol
Purity>97%
SolubilityVaries by solvent
Storage Conditions2-8°C, away from moisture

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Its structural similarity to other bioactive compounds suggests potential roles in modulating kinase activity and influencing cellular processes.

Anticancer Activity

Research indicates that compounds containing piperazine moieties often exhibit anticancer properties. For instance, studies have shown that similar indazole derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. The compound's ability to interact with the ATP-binding site of kinases could lead to significant antiproliferative effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the effects of various indazole derivatives on cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Neuroprotection Research

In another investigation, researchers assessed the neuroprotective effects of indazole derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds significantly reduced cell death and improved cell viability, suggesting a potential role for this compound in neuroprotection.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s structure can be compared to other tert-butyl piperazine carboxylates (Table 1). Key variations include the nature of the aromatic/heteroaromatic substituent and functional groups, which influence physicochemical properties, stability, and applications.

Table 1: Structural Comparison of Selected tert-Butyl Piperazine Carboxylates
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Synthesis Method Stability Notes Potential Applications Ref.
Target Compound 3-Iodo-1H-indazol-6-yl C₁₆H₁₉IN₄O₂ 426.25* Likely via Buchwald-Hartwing amination or SNAr Expected stability in acidic media (cf. ); iodine may confer photoreactivity Anticancer agents, radiopharmaceuticals
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 6-Aminopyridin-3-yl C₁₄H₂₂N₄O₂ 278.36 Nucleophilic substitution with tert-butyl piperazine-1-carboxylate Stable under standard conditions; amino group enables further derivatization Kinase inhibitor intermediates
tert-Butyl 4-(6-fluoro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Fluoro-3-nitropyridin-2-yl C₁₄H₁₉ClN₄O₄ 342.78 Amidation or SNAr with nitro/chloro-substituted pyridine Sensitive to strong oxidizers; respiratory toxicity noted Intermediate in agrochemicals
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-Amino-3-methyl-5-nitrophenyl C₁₆H₂₃N₅O₄ 349.39 CuI-catalyzed amination Stable under mild conditions; nitro group reducible to amine Benzimidazole precursor
tert-Butyl 4-(3-fluorophenyl)piperazine-1-carboxylate analogs 3-Fluorophenyl with triazolylmethyl Multi-step synthesis with oxazolidinone intermediates Degrades in simulated gastric fluid (cf. ) Antibacterial agents (oxazolidinone class)

*Calculated molecular weight for the target compound.

Preparation Methods

Iodination of the Indazole Moiety

  • The iodination step typically involves electrophilic substitution using iodine sources such as potassium iodate and potassium iodide in acidic media (e.g., concentrated sulfuric acid).
  • This reaction selectively introduces the iodine atom at the 3-position of the indazole ring, producing the 3-iodo-1H-indazole intermediate.
  • Reaction parameters such as temperature (20–30 °C), stirring time (2–4 hours), and oxygen content (0.0–1.0%) are carefully controlled to optimize yield and minimize byproducts.

Coupling Reaction with Piperazine Derivative

  • The iodinated indazole intermediate is coupled with piperazine-1-carboxylic acid tert-butyl ester.
  • Catalysts used include palladium-based complexes, often combined with ligands such as BINAP.
  • Typical solvents are dioxane or methanol, with bases like NaOt-Bu or diisopropylethylamine to facilitate coupling.
  • Reaction temperatures range from 0 °C to 40 °C, with reaction times extending up to 14 hours to ensure complete conversion.
  • The reaction is often performed under an inert atmosphere (nitrogen) to prevent oxidation and side reactions.

Deprotection and Purification

  • After coupling, protecting groups such as tetrahydropyranyl (THP) can be removed by acid-catalyzed hydrolysis using p-toluenesulfonic acid (TsOH) in methanol at mild temperatures (~30 °C).
  • The product is isolated by filtration, extraction, and chromatographic purification to yield the target tert-butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate.

Photocatalytic and Environmentally Friendly Methods

Recent advances have introduced photocatalytic methods to synthesize related piperazine carboxylates:

  • Use of acridine salt as a visible-light photocatalyst enables one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate analogs.
  • The reaction proceeds under blue LED irradiation in the presence of an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide in anhydrous dichloroethane.
  • This method avoids heavy metals and hazardous hydrogen gas, reducing environmental impact and improving safety.
  • Yields of up to 95% have been reported, with simplified purification.

Though this method is described for a pyridinyl analog, it suggests potential for adaptation to indazole derivatives, offering a greener alternative.

Summary Table of Preparation Methods

Step Reagents & Conditions Yield & Notes References
Iodination 2-Aminopyridine, KI, KIO3, H2SO4, 20–30 °C, 2–4 h Selective 3-iodo substitution, controlled oxygen
Coupling Pd(allyl)Cl)2, BINAP, NaOt-Bu, dioxane, 0–40 °C, 14 h 66% yield of intermediate, inert atmosphere required
Deprotection TsOH.H2O, MeOH, 30 °C, 3 h Removal of THP protecting group, purified product
Photocatalytic method Acridine salt, blue LED, 2,2,6,6-tetramethylpiperidine-N-oxide, DCE, O2, 10 h 95% yield, environmentally friendly, metal-free

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate, and what challenges are encountered during purification?

Methodological Answer: The synthesis typically involves reductive amination between a substituted indazole precursor and tert-butyl piperazine-1-carboxylate derivatives. For example:

  • Step 1: React 3-iodo-1H-indazol-6-amine with tert-butyl piperazine-1-carboxylate using sodium triacetoxyborohydride (NaHB(OAc)₃) in dichloromethane (DCM) with acetic acid as a catalyst .
  • Step 2: Purify the crude product via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane).

Key Challenges:

  • Diastereomer Separation: Steric hindrance from the tert-butyl group may lead to diastereomers requiring careful chromatographic separation .
  • Yield Optimization: Reaction time (e.g., 48 hours) and stoichiometric ratios (e.g., 1:1.5 amine:borohydride) must be optimized to minimize side products .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regiochemistry of the indazole iodination and piperazine coupling. For example:
    • Piperazine protons appear as broad singlets (δ 3.3–3.5 ppm), while indazole aromatic protons show distinct splitting patterns (δ 7.1–7.3 ppm) .
    • The tert-butyl group is identified as a singlet at δ 1.38 ppm .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₆H₂₂IN₅O₂) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement and WinGX for validation. For example:
    • Apply restraints to disordered tert-butyl groups during refinement .
    • Cross-validate data with Mercury CSD to compare against similar structures in the Cambridge Structural Database .
  • Data Validation: Check for outliers in the residual density map and adjust thermal displacement parameters (Ueq) for heavy atoms like iodine .

Q. What methodologies are employed to analyze intermolecular interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., C–H⋯O, N–H⋯N) using CrystalExplorer. For example:
    • Identify dominant interactions (e.g., 25% H⋯H, 15% H⋯I contacts) .
  • Graph Set Analysis: Classify hydrogen-bonding motifs (e.g., R₂²(8) rings formed by N–H⋯O interactions) using Etter’s formalism .
  • Packing Similarity: Compare crystal packing with Mercury CSD to identify isostructural analogs .

Q. How does the iodo substituent on the indazole ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki Coupling: The iodine atom serves as a leaving group for palladium-catalyzed coupling with aryl boronic acids. Key considerations:
    • Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in dioxane/water (3:1) at 80°C for 24 hours .
    • Monitor reaction progress via TLC to prevent over-substitution.
  • Buchwald-Hartwig Amination: Optimize ligand selection (e.g., XantPhos) to avoid dehalogenation side reactions .

Q. What strategies can assess the biological activity of this compound, considering its structural features?

Methodological Answer:

  • Target Identification: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity for kinases or GPCRs, leveraging the indazole core’s pharmacophoric properties .
  • Bioassays:
    • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC via broth dilution) .
    • Cellular Uptake: Use fluorescence labeling (e.g., BODIPY conjugates) to track intracellular localization .
  • Metabolic Stability: Evaluate hepatic clearance using human liver microsomes (HLMs) and LC-MS quantification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-iodo-1H-indazol-6-yl)piperazine-1-carboxylate

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